molecular formula C21H18N2O3 B14308515 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- CAS No. 113451-12-0

1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-

Cat. No.: B14308515
CAS No.: 113451-12-0
M. Wt: 346.4 g/mol
InChI Key: DIEZZGKLOLXKDC-UHFFFAOYSA-N
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Description

1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- is an organic compound with the molecular formula C21H18N2O3 and a molecular weight of 346.38 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a phenylamino group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- can be achieved through several synthetic routes. One common method involves the Mannich-type reaction, where benzaldehyde, aniline, and 4-nitroacetophenone are used as starting materials. The reaction is typically carried out in the presence of a catalyst such as Yb(OSO2C8H17)3 in toluene at 60°C for 12 hours . This method yields the desired compound with high purity and efficiency.

Chemical Reactions Analysis

1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and phenyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The phenylamino group can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- can be compared with similar compounds such as:

The uniqueness of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

113451-12-0

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-anilino-3-(4-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C21H18N2O3/c24-21(17-7-3-1-4-8-17)15-20(22-18-9-5-2-6-10-18)16-11-13-19(14-12-16)23(25)26/h1-14,20,22H,15H2

InChI Key

DIEZZGKLOLXKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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